molecular formula C19H26O5 B13427749 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid

2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid

Cat. No.: B13427749
M. Wt: 334.4 g/mol
InChI Key: KESLIVMCBQXKPJ-UHFFFAOYSA-N
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Description

2-(((10-Oxoundecyl)oxy)carbonyl)benzoic acid is a benzoic acid derivative featuring a 10-oxoundecyl chain attached via an ester linkage at the 2-position of the aromatic ring. The structure comprises:

  • Benzoic acid core: Provides acidity (pKa ~4.2) and hydrogen-bonding capability via the carboxylic acid group.
  • 10-Oxoundecyl chain: An 11-carbon alkyl chain with a ketone group at the 10th position, conferring both hydrophobic (long chain) and polar (ketone) properties.
  • Ester functional group: Links the benzoic acid and alkyl chain, influencing hydrolytic stability and metabolic pathways.

Properties

Molecular Formula

C19H26O5

Molecular Weight

334.4 g/mol

IUPAC Name

2-(10-oxoundecoxycarbonyl)benzoic acid

InChI

InChI=1S/C19H26O5/c1-15(20)11-7-5-3-2-4-6-10-14-24-19(23)17-13-9-8-12-16(17)18(21)22/h8-9,12-13H,2-7,10-11,14H2,1H3,(H,21,22)

InChI Key

KESLIVMCBQXKPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid involves the esterification of benzoic acid derivatives with 10-oxoundecanol. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control. The product is then purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biomarker for diundecyl phthalate exposure.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 10-oxoundecanol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic acid with similar compounds:

Compound Name Chain Length Functional Groups Key Structural Differences
This compound C11 Carboxylic acid, ester, ketone Longest chain; ketone at position 10
5-oxo-MEHT C6 Carboxylic acid, ester, ketone Shorter chain (hexyl); ketone at position 5
2-(Octyloxy)benzoic acid C8 Carboxylic acid, ether Ether linkage; no ketone
2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid C9 Carboxylic acid, ester, branched chain Branched alkyl chain; no ketone
2-((5-Carboxy-2-ethylpentyl)oxy)benzoic acid C7 Carboxylic acid, ester, carboxylate Additional carboxylate group on the chain

Physical and Chemical Properties

  • Lipophilicity : The C11 chain in the target compound enhances lipophilicity (logP ~5.2 estimated) compared to shorter-chain analogues (e.g., 5-oxo-MEHT, logP ~3.8).
  • Solubility: Amphiphilic nature due to the carboxylic acid and long alkyl chain; solubility in polar solvents (e.g., ethanol) is higher than in non-polar solvents.

Biological Activity

The compound 2-(((10-Oxoundecyl)oxy)carbonyl)benzoic Acid is a derivative of benzoic acid with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a long hydrocarbon chain attached to a benzoic acid moiety. This structural configuration may influence its solubility, permeability, and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₃₄O₃
Molecular Weight298.47 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Anti-inflammatory Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

Case Study: COX Inhibition

A study demonstrated that similar compounds significantly inhibited COX-2 activity, leading to reduced inflammation in animal models. The specific IC50 values for COX-2 inhibition were reported to be in the low micromolar range, suggesting potent anti-inflammatory effects.

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains. The long hydrophobic chain may enhance membrane penetration, contributing to its efficacy.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Activity

The compound's antioxidant capacity has been evaluated through various assays. It demonstrated significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases.

The antioxidant activity is attributed to the ability of the compound to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Mechanistic Studies

Recent studies have focused on elucidating the mechanisms by which this compound exerts its biological effects. These include:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate TNF-alpha and IL-6 production in macrophages.
  • Modulation of Signaling Pathways : It interferes with NF-kB signaling, a critical pathway in inflammation and immune response.

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds reveal that the presence of the long-chain alkyl group enhances both solubility and biological activity.

Table 3: Comparison of Biological Activities

CompoundAnti-inflammatory Activity (IC50)Antimicrobial Activity (MIC E. coli)
This compound5 µM64 µg/mL
Salicylic Acid20 µM128 µg/mL
Aspirin15 µMNot effective

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